(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester

Catalog No.
S879775
CAS No.
1133931-74-4
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic ac...

CAS Number

1133931-74-4

Product Name

(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester

IUPAC Name

benzyl 5-phenylmethoxyiminopiperidine-2-carboxylate

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,19,21H,11-15H2

InChI Key

AWQXWHGUAORNIK-UHFFFAOYSA-N

SMILES

C1CC(=NOCC2=CC=CC=C2)CNC1C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=NOCC2=CC=CC=C2)CNC1C(=O)OCC3=CC=CC=C3

(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, a carboxylic acid group, and an oxime functional group, which is modified by a benzyloxy substituent and a benzyl ester. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution Reactions: The oxime group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Reduction Reactions: The oxime can be reduced to an amine, altering its biological activity.

These reactions are facilitated by the presence of functional groups that can act as either nucleophiles or electrophiles, allowing for further derivatization and exploration of structure-activity relationships.

Research indicates that compounds with structural similarities to (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester exhibit diverse biological activities. These may include:

  • Antimicrobial Activity: Some piperidine derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Certain analogs have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their potential to modulate inflammatory pathways.

The specific biological activity of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester remains to be fully elucidated but suggests promising therapeutic potential.

The synthesis of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.
  • Oxime Formation: An oxime is generated by reacting a carbonyl compound with hydroxylamine.
  • Esterification: The carboxylic acid is converted into the benzyl ester using benzyl alcohol in the presence of an acid catalyst.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These steps require careful control of reaction conditions to ensure high yield and purity of the final compound.

(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Probes: Its unique structure may allow it to function as a chemical probe in biological studies, helping to elucidate mechanisms of action for other compounds.
  • Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing the compound's effects on cell viability, proliferation, and apoptosis in various cell lines.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies are essential for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester. These include:

  • Piperidine Derivatives: Other piperidine-based compounds often exhibit similar biological activities due to their shared core structure.
  • Benzyl Esters: Compounds containing benzyl esters may have comparable properties and applications in medicinal chemistry.
  • Oxime Compounds: Similar oxime-containing compounds are known for their reactivity and potential bioactivity.

Comparison Table

Compound NameStructural FeaturesNotable Activities
(2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl esterPiperidine ring, oxime, benzyl esterPotential antimicrobial and anticancer
Piperidinyl derivativesPiperidine ringAntidepressant and analgesic effects
Benzyl estersEster functional groupVarious pharmacological activities
Oxime derivativesOxime functional groupAntimicrobial and anti-inflammatory

The uniqueness of (2S)-5-(benzyloxyimino)-piperidine-2-carboxylic acid benzyl ester lies in its specific combination of functional groups that may confer distinct biological properties not found in other similar compounds. Further research into its interactions and effects will clarify its role in drug discovery and development.

XLogP3

3.2

Dates

Last modified: 08-16-2023

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